molecular formula C15H15NO2 B12608306 Ethyl (5-phenylpyridin-2-yl)acetate CAS No. 897016-91-0

Ethyl (5-phenylpyridin-2-yl)acetate

Cat. No.: B12608306
CAS No.: 897016-91-0
M. Wt: 241.28 g/mol
InChI Key: CDOBKVDHIJWVAP-UHFFFAOYSA-N
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Description

Ethyl (5-phenylpyridin-2-yl)acetate is a pyridine-derived ester featuring a phenyl substituent at the 5-position of the pyridine ring and an acetate group at the 2-position. Such compounds are typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as seen in related syntheses .

Properties

CAS No.

897016-91-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

ethyl 2-(5-phenylpyridin-2-yl)acetate

InChI

InChI=1S/C15H15NO2/c1-2-18-15(17)10-14-9-8-13(11-16-14)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3

InChI Key

CDOBKVDHIJWVAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-phenylpyridin-2-yl)acetate typically involves the esterification of 5-phenylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl (5-phenylpyridin-2-yl)acetate in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its ester and aromatic functionalities. These interactions can lead to modulation of biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of ethyl (5-phenylpyridin-2-yl)acetate include pyridyl acetates with halogen, methyl, or amino substituents, as well as heterocyclic derivatives. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications:

Structural and Molecular Features

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate CID 54594700 C₉H₁₁FN₂O₂ 5-Fluoro, 2-amino 198.20 Fluorine enhances electronegativity; amino group enables hydrogen bonding
Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate 1393566-89-6 C₁₀H₁₂FNO₂ 5-Fluoro, 6-methyl 197.21 Methyl increases lipophilicity; fluorine modulates electronic properties
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ Phenyl ring (non-pyridine) 206.24 Benzene core; keto-ester functionality enhances reactivity
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2-yl)acetate 97055-45-3 C₁₂H₁₄N₂O₃S Isothiazolo-pyridine fused ring 266.32 Complex heterocyclic structure; potential for diverse bioactivity

Notes:

  • Steric Effects: The phenyl group in this compound introduces steric bulk, which may reduce solubility compared to methyl or amino-substituted analogs.

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